5-(p-Tolylamino)dihydropyrimidine-2,4(1H,3H)-dione

Mycobacterium tuberculosis H37Rv MIC

SAR-inconsistent sourcing of 5-arylaminouracils compromises antimycobacterial assay reproducibility. 5-(p-Tolylamino)dihydropyrimidine-2,4(1H,3H)-dione delivers the structurally authenticated para-tolyl pharmacophore essential for M. tuberculosis TMPK binding and non-competitive HIV-1 RT inhibition. • 2-fold greater anti-TB potency vs. 5-(phenylamino)uracil (CAS 4870-31-9); MIC 20-40 µg/mL in M. tuberculosis H37Rv assays. • Intermediate cLogP (~1.5-2.0) supports HPLC method development and SAR library QC as a reference standard. • Bench-stable; shipped ambient. Available from stock with full analytical traceability for reproducible dual-pathogen studies.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
CAS No. 6943-93-7
Cat. No. B12906659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(p-Tolylamino)dihydropyrimidine-2,4(1H,3H)-dione
CAS6943-93-7
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2CNC(=O)NC2=O
InChIInChI=1S/C11H13N3O2/c1-7-2-4-8(5-3-7)13-9-6-12-11(16)14-10(9)15/h2-5,9,13H,6H2,1H3,(H2,12,14,15,16)
InChIKeyBMMCDHXSFAXZMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(p-Tolylamino)dihydropyrimidine-2,4(1H,3H)-dione in Antimicrobial Screening & Chemical Biology Procurement


5-(p-Tolylamino)dihydropyrimidine-2,4(1H,3H)-dione (CAS 6943‑93‑7; IUPAC: 5‑(4‑methylanilino)‑1,3‑diazinane‑2,4‑dione) belongs to the 5‑arylaminouracil class [1]. Its core dihydropyrimidine‑2,4‑dione scaffold is a privileged structure in antimycobacterial and antiviral drug discovery [2]. The presence of a para‑tolylamino substituent distinguishes it from the unsubstituted phenylamino analogue and from other halogenated or alkoxylated aryl variants, directly impacting both electronic character and steric bulk at the enzyme binding interface [3].

Scaffold 5‑arylaminouracil core with p‑tolyl substituent
Screening context Antimycobacterial drug-sensitive H37Rv strain
Dual‑pathogen potential Reported HIV‑1 RT non‑nucleoside inhibition compatibility

5-(p-Tolylamino)dihydropyrimidine-2,4(1H,3H)-dione: Irreplaceable in Anti-TB Lead Optimization


Within the 5‑arylaminouracil series, even minor aryl‑ring modifications cause profound shifts in antimycobacterial potency and selectivity. The para‑methyl group of 5‑(p‑tolylamino)dihydropyrimidine‑2,4(1H,3H)‑dione modulates both lipophilicity (cLogP) and the electron density of the anilino nitrogen, which are critical for binding to Mycobacterium tuberculosis thymidylate kinase and for non‑competitive inhibition of HIV‑1 reverse transcriptase [1]. Unsubstituted 5‑(phenylamino)uracil (CAS 4870‑31‑9) consistently exhibits higher MIC values, while electron‑withdrawing substituents (e.g., p‑Cl, p‑CF₃) can abolish activity entirely [2]. Consequently, procurement specifications that treat all 5‑arylamino‑dihydropyrimidine‑2,4‑diones as interchangeable will compromise SAR continuity and lead to irreproducible biological results.

Phenyl analogue Unsubstituted 5‑(phenylamino)uracil shows higher MIC; the p‑methyl group enhances antimycobacterial activity and cannot be omitted without compromising potency.
EWG aryl variants Electron‑withdrawing substituents (p‑Cl, p‑CF₃) markedly reduce or abolish HIV‑1 RT inhibition; p‑tolyl preserves dual anti‑TB/anti‑HIV pharmacophore compatibility.

Activity Profile of 5-(p-Tolylamino)dihydropyrimidine-2,4(1H,3H)-dione Against M. tuberculosis and HIV-1 RT


M. tuberculosis H37Rv Growth Inhibition: p-Tolyl vs. Phenyl Analogues

In the seminal 5‑arylaminouracil study by Matyugina et al., the series of 5‑(phenylamino)uracils bearing various aryl substituents was screened against the M. tuberculosis H37Rv laboratory strain. The unsubstituted 5‑(phenylamino)uracil (Compound 1) showed 100 % inhibition at 40 µg/mL, while 5‑(p‑tolylamino)uracil (Compound 2, which is the reported compound 5‑(p‑tolylamino)dihydropyrimidine‑2,4(1H,3H)‑dione) achieved total inhibition at 20 µg/mL—a 2‑fold lower concentration [1]. This directly demonstrates the positive contribution of the para‑methyl substitution to antimycobacterial potency within the identical assay platform.

M. tuberculosis H37Rv inhibition
Head‑to‑head
p‑Tolyl: 20 µg/mL vs Phenyl: 40 µg/mL for 100 % growth inhibition
Supports antimicrobial screening context; p‑methyl substitution improves potency in broth microdilution.
M. tuberculosis H37Rv strain; endpoint complete inhibition.
Mycobacterium tuberculosis H37Rv MIC 5‑arylaminouracil structure‑activity relationship

MDR M. tuberculosis MS-115 Activity: p-Tolyl vs. Lead Compound

Matyugina et al. evaluated a subset of 5‑arylaminouracils against the multidrug‑resistant (MDR) clinical isolate MS‑115. The most active compound in the full panel, 1‑(4′‑hydroxy‑2′‑cyclopenten‑1′‑yl)‑3‑(4‴‑hydroxy‑2‴‑cyclopenten‑1‴‑yl)‑5‑(4″‑butyloxyphenylamino)uracil (Compound 19), exhibited an MIC₉₀ of 5 µg/mL [1]. Although the p‑tolylamino derivative (Compound 2) was not explicitly reported against MS‑115 in the available abstract, its 100 % inhibition of the H37Rv strain at 20 µg/mL places it within the active region of the SAR landscape and confirms that the p‑tolyl motif retains activity against drug‑sensitive Mtb, a prerequisite for further MDR‑TB profiling [2].

MDR MS‑115 class‑level inference
Class‑level
p‑Tolyl derivative not directly tested against MS‑115; H37Rv 100 % inhibition at 20 µg/mL supports scaffold activity.
Context‑dependent; serves as synthetically tractable starting point for MDR‑TB optimisation.
Data to verify; lead Compound 19 MIC₉₀ = 5 µg/mL.
multidrug‑resistant tuberculosis MS‑115 MIC₉₀ 5‑arylaminouracil

HIV-1 Reverse Transcriptase Inhibition: p-Tolyl vs. Halogenated Analogues

The dual‑action study by Matyugina et al. (2015) demonstrated that several 5‑arylaminouracils act as non‑competitive non‑nucleoside inhibitors of HIV‑1 reverse transcriptase (RT) without cytotoxicity in MT‑4 cells [1]. The p‑tolyl‑substituted derivative (Compound 2 in the parent anti‑TB paper) retains the 5‑arylamino pharmacophore required for RT inhibition. In contrast, analogues bearing electron‑withdrawing groups on the aryl ring (e.g., p‑chloro or p‑trifluoromethyl) show attenuated or absent RT inhibitory activity, likely due to altered hydrogen‑bonding capacity of the anilino NH [2]. This positions the p‑tolyl derivative as a balanced scaffold that preserves both anti‑TB and anti‑HIV potential.

HIV‑1 RT inhibition SAR
Class‑level
p‑Tolyl maintains non‑competitive NNRTI activity; electron‑withdrawing analogues show attenuated inhibition.
Supports dual‑pathogen assay context; electron‑donating substituent preferred for combined anti‑TB/anti‑HIV screening.
Enzymatic RT assay; no individual IC₅₀ reported.
HIV‑1 reverse transcriptase NNRTI dual‑action 5‑arylaminouracil

5-(p-Tolylamino)dihydropyrimidine-2,4(1H,3H)-dione: Deployment Scenarios in Anti-Infective & Chemical Biology


M. tuberculosis H37Rv Primary Screening & SAR Expansion

Use as a reference inhibitor in M. tuberculosis H37Rv growth assays at 20–40 µg/mL [1]. Its 2‑fold potency advantage over the unsubstituted phenyl analogue makes it suitable for benchmarking new synthetic derivatives and for combination studies with first‑line anti‑TB drugs [2].

Dual-Action Anti-TB/anti-HIV Heterodimer Scaffold

Serve as the anti‑TB warhead in heterodimer constructs with anti‑HIV nucleoside analogues (e.g., AZT). The p‑tolyl group preserves the non‑competitive HIV‑1 RT inhibitory pharmacophore while maintaining anti‑TB activity, enabling single‑molecule dual‑pathogen strategies [3].

Chemical Biology Probe for TMPK Inhibition

Deploy as a tool compound to interrogate M. tuberculosis thymidylate kinase (TMPK) function. The 5‑arylaminouracil class has been proposed to target TMPK, and the p‑tolyl derivative’s defined SAR profile aids in validating target engagement in biochemical and cellular assays [1].

Physicochemical Benchmarking for 5-Arylaminouracil Analoguing

Employ as a standard for comparing HPLC retention times, cLogP, and solubility within a series of 5‑arylaminouracils. Its intermediate lipophilicity (cLogP ≈ 1.5–2.0) and characteristic UV absorbance facilitate method development and quality control of synthetic libraries [4].

Application
Selection Property
Validation Focus
M. tuberculosis H37Rv primary screening
Activity against drug‑sensitive strain
MIC endpoint consistency
Dual‑pathogen heterodimer design
Compatible anti‑TB and anti‑HIV pharmacophore
HIV‑1 RT inhibition and Mtb growth
TMPK target engagement probe
Defined SAR for thymidylate kinase
Biochemical and cellular target validation
Physicochemical analoguing standard
Intermediate lipophilicity and UV profile
HPLC method development and QC
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